

# **HPLC-UV** method for quantification of Barban

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Compound of Interest		
Compound Name:	Barban	
Cat. No.:	B1667743	Get Quote

An Application Note for the Quantification of **Barban** using a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Detection Method.

#### Introduction

**Barban** is a selective herbicide belonging to the carbamate class of compounds.[1][2] Its chemical name is 4-chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate.[1] Accurate and precise quantification of **Barban** is essential in environmental monitoring, agricultural research, and toxicology studies. This application note details a robust HPLC-UV method for the determination of **Barban** in solution. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.

#### Chemical Properties of Barban:

Property	Value
Molecular Formula	C11H9Cl2NO2[1][3]
Molecular Weight	258.10 g/mol [1][3]
CAS Number	101-27-9[1][3]
Appearance	Crystalline solid[1][2]
Water Solubility	11 ppm at 20°C[1][2]
Stability	Stable under normal conditions, but hydrolyzes rapidly in alkaline solutions.[1]



# **Experimental Protocol**

This protocol outlines the preparation of standards and samples, as well as the chromatographic conditions for the quantification of **Barban**.

# **Materials and Reagents**

- Barban analytical standard (≥98% purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- Deionized water (18.2 MΩ·cm)
- Formic acid (optional, for pH adjustment)
- 0.45 μm syringe filters

#### Instrumentation

A standard HPLC system equipped with a UV detector, autosampler, and column oven is required.

## **Preparation of Standard Solutions**

- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Barban** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 μg/mL to 50 μg/mL.

## Sample Preparation

The sample preparation method will vary depending on the matrix. A generic liquid-liquid extraction (LLE) protocol for an aqueous sample is provided below.



- To 10 mL of the aqueous sample, add 10 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Vortex the mixture for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter the reconstituted sample through a 0.45 μm syringe filter before injection.

**Chromatographic Conditions** 

Parameter	Condition
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
UV Detection Wavelength	238 nm (based on UV absorbance of similar aromatic compounds)
Run Time	10 minutes

## **Method Validation**

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] The following parameters should be assessed:

# **System Suitability**



System suitability testing is performed to ensure the chromatographic system is performing adequately.[4]

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% for 5 replicate injections

# Linearity

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.[5]

Parameter	Acceptance Criteria
Concentration Range	0.1 - 50 μg/mL
Correlation Coefficient (r²)	≥ 0.999

## **Accuracy**

Accuracy is the closeness of the test results to the true value.[5] It is assessed by spike and recovery experiments at three concentration levels.

Parameter	Acceptance Criteria
Recovery	90 - 110%

#### **Precision**

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]



Parameter	Acceptance Criteria
Repeatability (Intra-day precision)	RSD ≤ 2.0%
Intermediate Precision (Inter-day precision)	RSD ≤ 3.0%

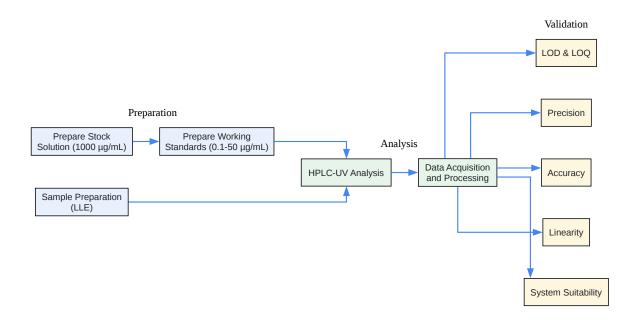
# Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

Parameter	Method
LOD	Signal-to-Noise ratio of 3:1
LOQ	Signal-to-Noise ratio of 10:1

# **Diagrams**

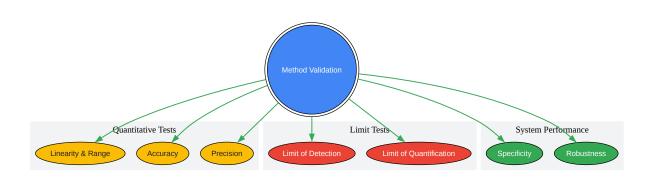




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Caption: Experimental workflow for the HPLC-UV quantification of **Barban**.





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Caption: Logical relationship of method validation parameters.

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# References

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